molecular formula C12H23NO5 B13437910 [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B13437910
M. Wt: 261.31 g/mol
InChI Key: GFIGINMAWGKMJI-ZYUZMQFOSA-N
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Description

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features two dioxane rings and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves multiple steps, including the formation of dioxane rings and the introduction of the amino group. Common synthetic routes may include:

    Formation of Dioxane Rings: This step often involves the cyclization of diols with aldehydes or ketones under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced through reductive amination or nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the dioxane rings with the amino group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:

    [(4R,5R)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol: Differing in stereochemistry, this compound may exhibit different biological activities and chemical reactivity.

    [(4R,5S)-5-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol: The presence of a hydroxyl group instead of an amino group can significantly alter its properties and applications.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound [(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. Characterized by multiple dioxane and dioxolane rings, this compound's unique stereochemistry and functional groups suggest a range of interactions with biological targets. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Features

The molecular formula for the compound is C12H23NO5C_{12}H_{23}NO_5. The presence of an amino group is particularly noteworthy as it may facilitate interactions with various receptors and enzymes within biological systems. The structural complexity contributes to its potential pharmacological effects.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₂H₂₃NO₅
Key Functional GroupsAmino group, dioxane rings
Stereochemistry(4R,5S) and (4R,5R) configurations

Antimicrobial and Anticancer Properties

Research has suggested that compounds with similar structural features to This compound exhibit antimicrobial and anticancer activities. The amino group may enhance its binding affinity to biological targets involved in these pathways.

Case Study: Anticancer Activity

A study investigated the anticancer potential of structurally related compounds in vitro. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Interaction Studies

Molecular docking simulations have been employed to predict how This compound binds to specific receptors. High-throughput screening assays further elucidate its mechanism of action and possible side effects.

Table 2: Predicted Biological Activities

Activity TypePredicted EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of metabolic pathways

The biological activity of the compound can be attributed to its ability to interact with various biomolecules. The presence of the amino group suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

GPCR Signaling Pathways

Research indicates that GPCRs are pivotal in mediating the effects of many pharmacologically active compounds. The interaction of This compound with these receptors could lead to downstream signaling events that influence cellular responses.

Table 3: GPCR Interactions

Receptor TypePotential InteractionImplication
OX1 ReceptorPossible agonist activitySleep regulation
OX2 ReceptorAntagonistic effectsAppetite modulation

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C12H23NO5/c1-11(2)15-6-7(13)9(17-11)10-8(5-14)16-12(3,4)18-10/h7-10,14H,5-6,13H2,1-4H3/t7-,8-,9-,10-/m1/s1

InChI Key

GFIGINMAWGKMJI-ZYUZMQFOSA-N

Isomeric SMILES

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@H](OC(O2)(C)C)CO)N)C

Canonical SMILES

CC1(OCC(C(O1)C2C(OC(O2)(C)C)CO)N)C

Origin of Product

United States

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